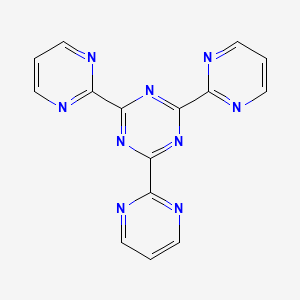

2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H9N9 |

|---|---|

Molecular Weight |

315.29 g/mol |

IUPAC Name |

2,4,6-tri(pyrimidin-2-yl)-1,3,5-triazine |

InChI |

InChI=1S/C15H9N9/c1-4-16-10(17-5-1)13-22-14(11-18-6-2-7-19-11)24-15(23-13)12-20-8-3-9-21-12/h1-9H |

InChI Key |

SVWARHUCRKXDTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=NC(=N2)C3=NC=CC=N3)C4=NC=CC=N4 |

Origin of Product |

United States |

Advanced Materials Research Applications Involving 2,4,6 Tri Pyrimidin 2 Yl 1,3,5 Triazine

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The polytopic and rigid nature of the TPymT ligand makes it an attractive building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org Its ability to coordinate with various metal ions through its multiple nitrogen donor sites allows for the creation of diverse and extended crystalline networks.

The synthesis of coordination compounds using TPymT has been described as having a "chequered past" due to the ligand's tendency to hydrolyze. rsc.org However, recent work has revived interest and demonstrated that its coordination chemistry is indeed viable, leading to a variety of structurally diverse frameworks. rsc.org The synthesis of the TPymT ligand itself can be achieved through methods such as the trimerization of 2-cyanopyrimidine (B83486) at elevated temperatures or the reaction of 2-cyanopyrimidine with pyrimidine-2-carboximidamide. researchgate.net These synthetic routes can yield different polymorphs of the ligand, which adds another layer of complexity and potential for structural variation in the resulting coordination polymers. researchgate.net

A notable example of structural diversity is observed in the reaction of TPymT with lead(II) nitrate (B79036) in an aqueous medium. rsc.org This reaction yields a mixture of two distinct pseudopolymorphs, demonstrating the subtle energetic balance that dictates framework formation. rsc.org In both structures, the TPymT ligand acts as a bridge, coordinating to two different Pb(II) ions in a bis-terpyridine fashion. rsc.org

Furthermore, TPymT has been successfully used to synthesize three-dimensional coordination polymers with silver(I) ions and has been incorporated into complexes with various lanthanide ions, including Europium (Eu), Gadolinium (Gd), Terbium (Tb), and Dysprosium (Dy). researchgate.net

| Metal Ion | Resulting Structure Type | Key Features | Reference |

|---|---|---|---|

| Pb(II) | 2D Pseudopolymorphs | TPymT acts as a bridging bis-terpyridine ligand. Two distinct structures, one incorporating water and one anhydrous, can be selectively formed. | rsc.org |

| Ag(I) | 3D Coordination Polymers | Unexpected dissociation of a dicyanoargentate(I) precursor led to the formation of two different 3D frameworks with TPymT. | researchgate.net |

| Ln(III) (Eu, Gd, Tb, Dy) | Lanthanide Complexes | The first reported complexes of TPymT with lanthanide ions, synthesized via solvothermal methods. | researchgate.net |

The ability to control the final dimensionality of a coordination polymer—whether it forms a 1D chain, a 2D layer, or a 3D framework—is a central goal in crystal engineering. This control allows for the tuning of material properties. Research has shown that the dimensionality of frameworks assembled from triazine-based ligands can be influenced by factors such as the choice of metal ion, the presence of co-ligands, and the reaction conditions. researchgate.netnih.govrsc.org

In the context of TPymT and related ligands, studies have successfully isolated 1D, 2D, and 3D coordination polymers with Ag(I) ions. researchgate.net The ultimate dimensionality of these supramolecular assemblies was found to be templated by anion-π interactions within the system. researchgate.net This demonstrates that even subtle, non-covalent forces can play a decisive role in directing the structural outcome. For instance, a one-dimensional chain can be extended into a three-dimensional supramolecular network through hydrogen bonding and aromatic stacking interactions. nih.gov The use of mixed-ligand systems, where TPymT is combined with other organic linkers like polycarboxylates, represents a common strategy to create structural diversity and control dimensionality in the resulting MOFs. rsc.org

Synthesis conditions are a critical factor in steering the self-assembly process of coordination polymers. The choice of solvent, in particular, can significantly influence the final framework architecture. rsc.org This has been explicitly demonstrated in the synthesis of TPymT-based coordination polymers.

In the reaction between TPymT and Pb(NO₃)₂ in an aqueous solution, the rate of solvent evaporation was found to be the determining factor in the crystallization of two different pseudopolymorphs. rsc.org

Fast evaporation of the solvent leads exclusively to the formation of {[Pb₂(TPymT)(H₂O)(NO₃)₄]·H₂O}n, a hydrated 2D network. rsc.org

Slow evaporation selectively yields [Pb₂(TPymT)(NO₃)₄]n, an anhydrous 2D network. rsc.org

This system is particularly noteworthy because the two forms are interconvertible; by dissolving either form in water and controlling the subsequent evaporation rate, the desired architecture can be selected. rsc.org This provides a clear example of how a simple physical parameter can be used to control the solid-state structure of a TPymT-based material.

Functional Materials Development

Beyond fundamental structural chemistry, TPymT is a candidate for the development of functional materials, where its specific coordination properties can be harnessed to create materials with advanced capabilities.

Hybrid materials, which combine two or more distinct components to achieve synergistic or novel properties, are a major area of materials research. This can involve creating polymer composites, where a coordination complex is embedded within a polymer matrix, or forming multi-component frameworks. mdpi.comsciforum.net

While specific examples of TPymT being integrated into polymer composites are not widely reported, the synthesis of hybrid molecules containing both triazine and pyrimidine (B1678525) units for other applications is established. researchgate.net A common strategy for creating functional hybrid materials is to support a coordination complex on a solid matrix. For example, a palladium(II) complex of the related ligand 6-(pyridin-2-yl)-1,3,5-triazine-2,4-diamine has been supported on carbon to create a functional hybrid material for use as an electrocatalyst. nih.gov This approach leverages both the reactivity of the metal complex and the stability and conductivity of the carbon support. nih.gov Given its robust coordination capabilities, TPymT is a promising candidate for incorporation into similar hybrid systems, such as porous polymer composites or as a precursor for creating porous carbon materials. rsc.orgnih.gov

Metallogels are a class of soft materials where metal-ligand coordination acts as a key driving force for the self-assembly of gelator molecules into a 3D network that immobilizes the solvent. This process is often supported by other non-covalent interactions like hydrogen bonding and π-π stacking.

Research into the gelating ability of triazine-based ligands has revealed highly specific structure-property relationships. A study on the ligand 2,4,6-tri{pyrazol-1-yl}-1,3,5-triazine (tpt) showed that it could form thixotropic, heterometallic coordination polymer gels when its pre-formed complexes with Fe(II), Co(II), or Ni(II) were treated with a silver(I) salt in nitromethane. To test the scope of this gelation, the same experiment was performed with iron(II) complexes of related ligands, including 2,4,6-tri{pyrazol-1-yl}pyrimidine (tpym). The study found that the pyrimidine-based ligand did not lead to gel formation under the same conditions. This highlights the subtle electronic and steric influences of the ligand structure on the intermolecular interactions required for gelation.

Research in Chemo-sensing Mechanisms

The utility of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine as a chemosensor is rooted in its intricate coordination chemistry. The molecule features three pyrimidinyl arms attached to a central triazine core, creating distinct terpyridine-like coordination pockets. This arrangement of nitrogen atoms allows for complex and selective interactions with various metal ions. However, a notable challenge in the application of TPymT is its propensity to hydrolyze under certain conditions, particularly in the presence of specific metal cations. medchemexpress.com This hydrolysis can lead to the formation of different coordination complexes, a factor that must be carefully considered in the design of sensing applications. researchgate.netacs.org

Design Principles for Selective Ion Recognition

The design of chemosensors based on TPymT for selective ion recognition is governed by several key principles that leverage its molecular architecture. The arrangement of nitrogen atoms within the pyrimidine and triazine rings creates specific binding sites that can be tailored to interact preferentially with certain metal ions.

The core design principle lies in the concept of preorganization . The TPymT ligand, in its free state, possesses a particular conformation. Upon interaction with a metal ion, it reorganizes to form a stable complex. The thermodynamic stability and kinetic lability of these complexes are highly dependent on the size, charge, and electronic configuration of the target ion. For instance, the coordination of TPymT with d-block metal cations has been demonstrated, highlighting its potential for broad-spectrum ion sensing. medchemexpress.com

Another critical aspect is the "hard and soft acids and bases (HSAB)" theory . The nitrogen atoms in TPymT are considered borderline bases, suggesting they can form stable complexes with a range of metal ions. However, subtle differences in the electronic properties of the pyrimidine rings compared to pyridine (B92270) rings in the well-studied analogue, 2,4,6-Tri(pyridin-2-yl)-1,3,5-triazine (TPTZ), can be exploited to achieve selectivity. The additional nitrogen atoms in the pyrimidine rings of TPymT can fine-tune the electron density at the coordination sites, potentially leading to a preference for certain metal ions over others.

Furthermore, the chelate effect plays a significant role. The tridentate nature of the binding pockets in TPymT allows it to form multiple bonds with a single metal ion, resulting in a more stable complex than if the same number of bonds were formed with monodentate ligands. This enhanced stability is a key factor in achieving high sensitivity and selectivity. The ability of TPymT to act as a bridging ligand, coordinating to two metal ions simultaneously, further expands the possibilities for designing complex recognition systems. medchemexpress.com

The table below summarizes the coordination behavior of TPymT with different metal ions, which underpins the design principles for selective recognition.

| Metal Ion | Coordination Mode | Observed Complex Formation | Reference |

| Cd(II) | μ-bridging bis-terpyridine | [Cd₂(TPymT)(H₂O)₆(SO₄)₂]·H₂O | medchemexpress.com |

| Hg(II) | μ-bridging bis-terpyridine | [Hg₂(TPymT)(SCN)₄] | medchemexpress.com |

| Pb(II) | Bridging bis-terpyridine | [Pb₂(TPymT)(NO₃)₄] | medchemexpress.com |

| Pd(II) | Tridentate-κ³N (after hydrolysis) | [Pd(bpcam)Cl]·H₂O | researchgate.net |

| Pt(II) | Tridentate-κ³N (after hydrolysis) | [Pt(bpcam)Cl]·DMSO | researchgate.net |

| Cu(II) | Hydrolyzed complex | Novel bis(aryl)carboximidato chelate | acs.org |

Mechanisms of Colorimetric Detection

While the coordination of TPymT with various metal ions is established, detailed studies on its direct application as a colorimetric sensor are less common than for its pyridyl analogue, TPTZ, which is well-known for its use in the colorimetric determination of iron. fishersci.fi However, the principles of colorimetric detection can be inferred from the electronic properties of TPymT and its metal complexes.

The mechanism of colorimetric detection is fundamentally based on changes in the electronic absorption spectrum of the molecule upon complexation with a metal ion. The color of a compound is determined by the wavelengths of light it absorbs. For organic ligands like TPymT, these absorptions are typically due to π → π* and n → π* electronic transitions within the aromatic system.

Upon coordination with a metal ion, several phenomena can lead to a color change:

Ligand-to-Metal Charge Transfer (LMCT): In this process, an electron is excited from a molecular orbital that is primarily ligand in character to one that is primarily metal in character. This is more likely to occur with metal ions in a higher oxidation state.

Metal-to-Ligand Charge Transfer (MLCT): This involves the excitation of an electron from a metal-centered orbital to a ligand-centered orbital. This is common for complexes with metal ions in a lower oxidation state and ligands with low-lying π* orbitals. The extensive π-system of TPymT makes it a good candidate for accepting electron density in MLCT transitions.

d-d Transitions: For transition metal ions with partially filled d-orbitals, electronic transitions between these orbitals can occur. While often weak, these transitions can be influenced by the ligand field, and their intensity can be enhanced through mixing with charge-transfer transitions.

Intra-Ligand Transitions: The coordination of a metal ion can perturb the energy levels of the ligand's molecular orbitals, leading to a shift in the wavelength of the π → π* and n → π* transitions. This can cause a significant change in the perceived color.

The formation of a colored complex between a ligand and a metal ion can be quantified using UV-Vis spectroscopy. The change in absorbance at a specific wavelength can be correlated to the concentration of the analyte. For example, the complex of the related TPTZ with Fe(II) exhibits an intense violet color with an absorption maximum around 593-594 nm, which is used for the quantitative determination of iron. medchemexpress.com It is plausible that TPymT would exhibit similar chromogenic behavior upon complexation with certain transition metals, although the specific wavelengths and sensitivities would differ due to the electronic influence of the pyrimidine rings.

The hydrolysis of TPymT in the presence of certain metal ions, such as Cu(II), Pd(II), and Pt(II), leads to the formation of new chromophoric species. researchgate.netacs.org For instance, the reaction with Pd(II) and Pt(II) results in the formation of the N-[(pyrimidine)carbonyl]pyrimidine-2-carboxamidato (bpcam⁻) anion, which then coordinates to the metal. researchgate.net This transformation of the ligand itself upon interaction with the analyte represents another potential mechanism for colorimetric sensing, where the color change is a result of a chemical reaction rather than simple coordination.

Catalytic Studies and Reaction Mechanism Investigations of 2,4,6 Tri Pyrimidin 2 Yl 1,3,5 Triazine Derivatives

Role of TPymT-Metal Complexes in Catalysis

The arrangement of nitrogen atoms in TPymT allows it to act as a versatile ligand, forming stable complexes with a variety of metal ions. These metal complexes are at the heart of the catalytic activity observed, with the metal center typically serving as the active site for catalytic transformations. The electronic properties and geometry of the TPymT ligand can influence the catalytic performance of the metal complex.

Research into the electrocatalytic applications of TPymT-metal complexes is still developing. However, studies on related triazine-based ligands provide insights into their potential. For instance, metal-organic frameworks (MOFs) constructed from the isomeric ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and cobalt(II) have been investigated as electrocatalysts. acs.org These Co(II)-tpt frameworks, when pyrolyzed, yield Co, N-codoped porous carbon materials that exhibit efficiency as electrocatalysts for the oxygen reduction reaction (ORR). acs.org

In a study directly involving TPymT, a new tricyano iron(II) building unit, [{K(H₂O)₄}{FeII(CN)₃(TPymT)}]·3H₂O, was synthesized. acs.org Electrochemical analysis of this complex revealed two reversible redox waves, which were attributed to the Fe(II)/Fe(III) and the ligand-based L/L˙⁻ redox processes. acs.org While this study focuses on the electrochemical properties rather than a specific catalytic reaction, the observed reversible redox behavior is a fundamental characteristic of an effective electrocatalyst, suggesting the potential of TPymT-metal complexes in this domain.

The application of TPymT-metal complexes in photocatalysis is another area of growing interest. The photoactivity of related triazine-based ligands has been noted, such as the photoinduced charge separation and photochromism observed in the crystalline state of 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt). nih.gov This phenomenon, attributed to intramolecular charge separation and the formation of a triplet diradical product, is a key process in photocatalysis. nih.gov While this research highlights the potential of the triazine core for photo-induced applications, specific examples of TPymT-metal complexes in photocatalytic reactions remain limited in the current literature.

Specific Catalytic Transformations

Research has begun to explore the use of TPymT-metal complexes in specific organic transformations, demonstrating their potential as effective catalysts.

The catalytic oxidation of alcohols to aldehydes or ketones is a fundamental transformation in organic synthesis. While various transition metal complexes are known to catalyze this reaction, specific studies employing 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine (TPymT) as a ligand are not extensively documented in the reviewed literature. The development of TPymT-based catalysts for alcohol oxidation represents a potential area for future research.

A significant breakthrough in the catalytic application of TPymT has been the development of a highly efficient catalyst for the aziridination of olefins. An unprecedented trinuclear silver(I) complex with TPymT, formulated as [Ag₃(TPymT)(CH₃CN)₃(CF₃SO₃)₃], has been shown to be a remarkably effective catalyst for this transformation. nih.gov Aziridines are valuable nitrogen-containing heterocycles in organic synthesis and medicinal chemistry. nih.gov

The catalytic performance of the trinuclear Ag(I)-TPymT complex was evaluated in the aziridination of a variety of olefins using PhI=NTs as the nitrene source. The catalyst demonstrated high yields for the conversion of both activated and non-activated olefins.

Table 1: Aziridination of Olefins Catalyzed by the Trinuclear Ag(I)-TPymT Complex

| Olefin | Product | Yield (%) |

|---|---|---|

| Styrene | 2-phenyl-1-tosylaziridine | 95 |

| 4-Methylstyrene | 2-(p-tolyl)-1-tosylaziridine | 98 |

| 4-Chlorostyrene | 2-(4-chlorophenyl)-1-tosylaziridine | 92 |

| trans-β-Methylstyrene | trans-2-methyl-3-phenyl-1-tosylaziridine | 85 |

| 1-Octene | 2-hexyl-1-tosylaziridine | 78 |

The high efficiency of this catalytic system, especially with a low catalyst loading, underscores the potential of TPymT in designing novel and effective catalysts.

Mechanistic Insights into Catalytic Activity

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new catalytic systems. For the trinuclear Ag(I)-TPymT catalyzed aziridination of olefins, mechanistic studies suggest the involvement of a metal-nitrene intermediate. nih.gov The proposed catalytic cycle likely begins with the reaction of the Ag(I) complex with the nitrene source (PhI=NTs) to form a highly electrophilic silver-nitrene species. This intermediate then reacts with the olefin to form the aziridine (B145994) product, regenerating the catalyst for the next cycle.

The unique trinuclear structure of the Ag(I)-TPymT complex may play a crucial role in its high catalytic activity. The proximity of multiple silver centers could facilitate the activation of the nitrene source or stabilize the key intermediates in the catalytic cycle. However, detailed mechanistic investigations, including kinetic studies and computational modeling, are needed to fully elucidate the reaction pathway and the precise role of the trinuclear silver core.

In the broader context of olefin aziridination catalyzed by metal complexes, mechanisms can vary. For instance, studies on iron-based catalysts have explored the potential for side reactions like epoxidation, particularly in the presence of water, which can proceed through the hydrolysis of the nitrene intermediate. nih.gov Other research on copper-catalyzed aziridination has highlighted the non-innocent role of halide ligands, which can influence the turnover-limiting step of the reaction. These studies provide a framework for understanding the complexities that may also be present in the TPymT-based catalytic systems.

Active Site Characterization and Reaction Pathways

The catalytic activity of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine derivatives is intrinsically linked to the nature of the active sites formed upon coordination with metal ions. The TPymT ligand possesses three fused terpyridine-like coordination pockets, offering multiple sites for metal binding. rsc.orgresearcher.lifenih.gov This multidentate character allows for the formation of mono-, di-, and trinuclear metal complexes, each with distinct catalytic potential.

In a notable example, a trinuclear silver(I) complex of TPymT has been shown to be an efficient catalyst for the aziridination of olefins. researchgate.net In this system, the active sites are the silver(I) centers, coordinated to the nitrogen atoms of the pyrimidyl groups of the TPymT ligand. The reaction mechanism is proposed to involve the coordination of the olefin to the silver(I) center, followed by a nitrene transfer from an external nitrene source to the double bond of the olefin, leading to the formation of the aziridine product. The TPymT ligand acts as a robust scaffold, stabilizing the silver(I) centers and facilitating the catalytic cycle.

Furthermore, coordination polymers of TPymT with silver(I) have demonstrated photocatalytic activity in the degradation of methylene (B1212753) blue. researchgate.net The active sites in these materials are the photo-excited states of the coordination polymer, where the TPymT ligand plays a crucial role in light absorption and electron transfer processes. The proposed reaction pathway involves the generation of reactive oxygen species (ROS) upon irradiation, which then degrade the methylene blue molecules. The extended π-system of the TPymT ligand is believed to enhance charge separation and transport, contributing to the catalytic efficiency. researchgate.net

While detailed mechanistic studies on a wide range of reactions are still forthcoming, the characterization of TPymT-metal complexes provides insights into potential reaction pathways. The electronic properties of the TPymT ligand, with its electron-deficient triazine core and pyrimidine (B1678525) rings, can influence the redox potential of the coordinated metal center, which is a key parameter in many catalytic reactions. acs.orgnih.gov For instance, the increased π-acidity of the triazine and pyrimidine rings compared to pyridine (B92270) can stabilize metal centers in lower oxidation states, potentially opening up novel reaction pathways. acs.orgnih.gov

Table 1: Examples of Catalytic Applications of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine (TPymT) Derivatives

| Catalyst | Reaction | Proposed Active Site |

| Trinuclear Ag(I)-TPymT complex | Aziridination of olefins | Silver(I) centers |

| Ag(I)-TPymT coordination polymer | Photocatalytic degradation of methylene blue | Photo-excited state of the coordination polymer |

Factors Influencing Catalytic Efficiency and Selectivity

The catalytic efficiency and selectivity of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine derivatives are governed by a combination of electronic and steric factors, as well as reaction conditions. Drawing parallels with the more extensively studied 2,4,6-tri(pyridyl)-1,3,5-triazine (tptz) and terpyridine (tpy) systems, several key factors can be identified. researchgate.netnih.gov

Photophysical and Optoelectronic Research on 2,4,6 Tri Pyrimidin 2 Yl 1,3,5 Triazine

Luminescence Phenomena in TPymT Complexes and Materials

The coordination of TPymT with various metal ions gives rise to a rich variety of luminescent properties, which are intricately linked to the nature of the metal center, the coordination geometry, and the resulting electronic states. These luminescent transition metal complexes are promising materials for applications in electroluminescent devices, such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) polyu.edu.hknih.gov.

In certain coordination compounds of TPymT, the observed luminescence originates from electronic transitions localized on the ligand itself, a phenomenon known as ligand-centered (LC) emission or intraligand (IL) emission. These emissions are characteristic of the TPymT molecule and are often similar to the fluorescence or phosphorescence of the free ligand, though they can be modulated by the coordinated metal ion. The metal ion in such cases can act as a heavy atom, promoting intersystem crossing from the singlet excited state to the triplet excited state of the ligand, which can lead to phosphorescence nih.gov.

The development of luminescent transition metal complexes has largely focused on those with d⁶, d⁸, and d¹⁰ electronic configurations, as these configurations can lead to photostable and luminescent materials suitable for bioimaging and other applications nih.gov. In d⁶ and d⁸ metal complexes, non-emissive metal-centered (MC) excited states can often be shifted to higher energies than the emissive charge-transfer (CT) and intraligand (IL) excited states, allowing for luminescence to be observed nih.gov. For d¹⁰ metal complexes, these non-emissive states are absent due to the completely filled d orbitals, which also facilitates luminescence nih.gov.

Charge transfer transitions represent a significant class of electronic excitations in TPymT metal complexes, where an electron is transferred between the metal center and the ligand. These transitions are typically intense and play a crucial role in the photophysical properties of the complexes libretexts.org.

Metal-to-Ligand Charge Transfer (MLCT) transitions involve the excitation of an electron from a metal-centered d-orbital to a vacant π* orbital on the TPymT ligand. This process results in the formal oxidation of the metal center and reduction of the ligand libretexts.org. MLCT states are common in complexes with electron-rich metals in low oxidation states and ligands possessing low-lying empty orbitals libretexts.org. The energy and lifetime of MLCT excited states can be tuned by modifying the ligand structure or the metal ion mdpi.comnih.gov. For instance, extending the π-conjugation of the ligand can lower the energy of the MLCT state mdpi.com. The photochemistry and photophysics of d⁶ transition metal complexes, such as those of rhenium(I), ruthenium(II), and iridium(III), are often dominated by MLCT transitions nih.gov.

Ligand-to-Metal Charge Transfer (LMCT) transitions occur when an electron is excited from a filled ligand-based orbital to a vacant or partially filled metal d-orbital, leading to the formal reduction of the metal and oxidation of the ligand libretexts.orgnih.gov. LMCT transitions are favored in complexes with electron-deficient metal centers in high oxidation states and ligands with high-energy filled orbitals nih.gov. These transitions are known to occur in various coordination complexes and can lead to photochemical reactions such as visible light-induced homolysis of metal-ligand bonds nih.gov.

The relative energies of MLCT, LMCT, and ligand-centered excited states determine the dominant photophysical pathways in TPymT complexes. In many cases, the lowest energy excited state dictates the emissive properties of the complex.

Two-Photon Absorption (TPA) Properties

Two-photon absorption (TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons, leading to an electronic transition that would typically require a single photon of twice the energy. Molecules with large TPA cross-sections are of great interest for applications such as optical power limiting, three-dimensional data storage, and two-photon excited fluorescence microscopy . Triazine-based molecules, including derivatives of TPymT, have shown promise as efficient two-photon absorbers rsc.org.

Several molecular design strategies have been developed to enhance the TPA cross-section (σ₂) of organic chromophores. Key principles include:

Extended π-Conjugation: Increasing the length of the conjugated system allows for greater electron delocalization, which generally leads to larger TPA cross-sections nih.gov.

Molecular Planarity: A planar molecular structure enhances π-electron delocalization and can contribute to a larger TPA cross-section nih.gov.

Multibranched Structures: Creating multibranched or dendritic structures with a central core, such as the 1,3,5-triazine ring in TPymT, can lead to a cooperative enhancement of the TPA response. The TPA cross-section often increases more than linearly with the number of branches oup.com.

Symmetry: Octupolar molecules, which possess a three-fold rotational symmetry like TPymT, have been shown to exhibit significantly enhanced TPA cross-sections compared to their dipolar or quadrupolar counterparts .

The incorporation of electron-donating (D) and electron-accepting (A) groups within a π-conjugated framework is a powerful strategy for enhancing TPA properties. The 1,3,5-triazine core of TPymT acts as an electron acceptor, and the pyrimidinyl groups can be further functionalized to modulate the electronic properties.

In a typical D-π-A architecture, the intramolecular charge transfer (ICT) upon excitation plays a crucial role in the TPA process. For multibranched D-π-A systems based on a triazine core, the charge transfer can occur from the peripheral donor groups towards the central acceptor core. This charge transfer character in the excited state often leads to a large transition dipole moment, which is a key factor for a high TPA cross-section researchgate.net.

Studies on various s-triazine derivatives have demonstrated that the TPA cross-section can be significantly increased by attaching electron-donating groups to the periphery of the molecule. For instance, multibranched s-triazine derivatives with vinylene linkers and donor end-groups exhibit a remarkable cooperative enhancement of TPA, with the three-branched compounds showing a TPA cross-section that is significantly more than three times that of the single-branched analogue oup.com. This highlights the potential of TPymT as a core for constructing highly efficient TPA materials.

The table below summarizes the two-photon absorption properties of some representative triazine derivatives.

| Compound Series | Number of Branches | TPA Cross-Section (σ₂) [GM] | Cooperative Enhancement Ratio |

| Series A | 1 | 1.0 (relative) | 1.0 |

| 2 | 3.3 (relative) | 3.3 | |

| 3 | 7.0 (relative) | 7.0 | |

| Series B | 1 | 1.0 (relative) | 1.0 |

| 2 | 3.7 (relative) | 3.7 | |

| 3 | 7.0 (relative) | 7.0 |

Data adapted from a study on multibranched compounds with vinylenes attached to an s-triazine core, demonstrating the cooperative enhancement of TPA with an increasing number of branches oup.com.

Electronic Structure and Excited State Dynamics

The photophysical and optoelectronic properties of TPymT and its derivatives are ultimately governed by their electronic structure and the dynamics of their excited states. Understanding these fundamental aspects is crucial for the rational design of new materials with tailored properties.

The electronic structure of TPymT is characterized by a set of molecular orbitals arising from the π-systems of the triazine and pyrimidine (B1678525) rings. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are typically involved in the lowest energy electronic transitions. In donor-acceptor systems based on TPymT, the HOMO may be localized on the donor moieties, while the LUMO is often centered on the triazine core.

Upon photoexcitation, the molecule is promoted to an excited electronic state. The subsequent relaxation processes, which can occur on timescales from femtoseconds to microseconds, determine the fate of the excitation energy. These processes include:

Vibrational Relaxation: The excited molecule rapidly relaxes to the lowest vibrational level of the excited state, typically on a femtosecond to picosecond timescale rsc.org.

Internal Conversion: Non-radiative decay from a higher-lying excited state to a lower-lying excited state of the same spin multiplicity.

Intersystem Crossing: A non-radiative transition between excited states of different spin multiplicities (e.g., from a singlet to a triplet state). This process is often enhanced by the presence of heavy atoms in metal complexes nih.gov.

Fluorescence: Radiative decay from the lowest singlet excited state to the ground state.

Phosphorescence: Radiative decay from the lowest triplet excited state to the ground state.

Techniques such as femtosecond transient absorption spectroscopy can be employed to probe the dynamics of these ultrafast processes rsc.orgnd.edu. By monitoring the absorption changes of the sample as a function of time after excitation with a short laser pulse, the formation and decay of various excited states can be tracked. While specific studies on the excited-state dynamics of TPymT are not abundant in the literature, the behavior of structurally related molecules suggests that processes like intramolecular charge transfer and intersystem crossing would be key features of its photophysics rsc.org. Computational methods, such as time-dependent density functional theory (TD-DFT), can also provide valuable insights into the electronic structure and excited states of TPymT and its complexes nsf.gov.

Investigation of Charge Transfer States

Specific investigations into the charge transfer states of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine are not detailed in the available research. The study of charge transfer states is crucial for understanding the electronic transitions within a molecule, which underpins its potential use in various optoelectronic applications. For related triazine derivatives, research has shown that the 1,3,5-triazine core acts as an electron-accepting unit, and when combined with electron-donating peripheral groups, can facilitate intramolecular charge transfer (ICT). This property is fundamental to the design of materials for organic electronics. However, without experimental or theoretical studies on 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine, any discussion on its specific charge transfer characteristics remains speculative.

Quantum Yield and Luminescence Lifetime Studies

There is a notable absence of published data regarding the quantum yield and luminescence lifetime of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine. These two parameters are critical in evaluating the efficiency of a material's light-emitting capabilities.

Quantum yield (Φ) is a measure of the efficiency of photon emission after a substance has absorbed a photon.

Luminescence lifetime (τ) refers to the average time a molecule spends in an excited state before returning to the ground state by emitting a photon.

For other functionalized 1,3,5-triazine derivatives, these properties have been investigated. For instance, certain 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives have been reported to exhibit significant luminescence with measurable quantum yields and lifetimes, indicating their potential as light-emitting materials. Without such studies on 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine, its potential as a luminescent material cannot be quantitatively assessed.

Integration into Optoelectronic Devices (Research Perspective)

From a research perspective, the integration of novel compounds into optoelectronic devices is a significant goal. While direct research on the application of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine in this area is not apparent, the broader class of 1,3,5-triazine derivatives has garnered considerable interest for such applications. The electron-deficient nature of the triazine ring makes these compounds promising candidates for use as electron-transporting or host materials in organic electronic devices.

Exploration in Organic Light-Emitting Diodes (OLEDs) Research

The exploration of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine in the context of Organic Light-Emitting Diodes (OLEDs) is a potential area for future research, although specific studies are currently unavailable. The general class of 1,3,5-triazine derivatives has been investigated for various roles in OLEDs. Their high thermal stability and electron-transporting capabilities make them suitable as host materials for phosphorescent emitters or as electron-transport layer (ETL) materials. The performance of triazine-based materials in OLEDs is highly dependent on their specific molecular structure, which influences their energy levels, charge transport properties, and stability. Future research could explore whether the pyrimidinyl substituents in 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine could offer advantageous properties for OLED applications.

Computational and Theoretical Studies of 2,4,6 Tri Pyrimidin 2 Yl 1,3,5 Triazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict molecular geometries, electronic distributions, and various physical properties. Studies on 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine have utilized DFT to elucidate its electronic and optical characteristics. Computational investigations have been performed to optimize the structure of TPymT, providing a detailed understanding of its features at a molecular level.

Geometry Optimization and Electronic Structure Analysis

While detailed computational tables of optimized bond lengths and angles are not extensively published, the crystal structure of the α-polymorph of TPymT has been determined experimentally via single-crystal X-ray diffraction, providing a benchmark for theoretical models. The molecule in this polymorph is noted to be nearly planar.

Analysis of the electronic structure focuses on the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic behavior. Key parameters derived from these analyses include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Table 8.1: Calculated Electronic Properties of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine

| Property | Value | Description |

|---|---|---|

| HOMO Energy | Data not available in searched sources | Energy of the highest occupied molecular orbital. |

| LUMO Energy | Data not available in searched sources | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | Data not available in searched sources | Energy difference indicative of chemical reactivity. |

Prediction of Spectroscopic Properties (IR, UV-Vis)

DFT calculations are also employed to predict spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for calculating electronic absorption spectra (UV-Vis), which provides information on the electronic transitions within the molecule. Similarly, calculations of vibrational frequencies can predict the Infrared (IR) spectrum, which corresponds to the vibrational modes of the molecule's chemical bonds. Computational studies have been undertaken to reveal the optical properties of TPymT, although specific predicted spectral data points are not detailed in the available literature.

Table 8.2: Predicted Spectroscopic Data for 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine

| Spectrum | Predicted Absorption Bands (λmax / cm⁻¹) | Corresponding Transitions / Vibrational Modes |

|---|---|---|

| UV-Vis | Data not available in searched sources | Electronic transitions (e.g., π → π*) |

| IR | Data not available in searched sources | Bond stretching, bending, and other vibrations |

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational methods used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment.

Conformational Analysis and Flexibility Studies

These simulations can explore the different spatial arrangements (conformers) a molecule can adopt by rotating around its single bonds and calculate the energy barriers between these conformations. This provides insight into the molecule's flexibility and the relative stability of its various shapes.

Currently, there are no specific Molecular Dynamics or Monte Carlo simulation studies focused on the conformational analysis and flexibility of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine available in the searched literature.

Intermolecular Interaction Analysis

Understanding how molecules of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine interact with each other is key to explaining its solid-state properties, such as crystal packing and polymorphism. These interactions are typically non-covalent and include hydrogen bonding and π-π stacking.

Quantification of Hydrogen Bonding and π-π Stacking Energies

In the solid state, the arrangement of molecules is governed by a balance of attractive and repulsive forces. The crystal structure of the α-polymorph of TPymT reveals that the molecules are arranged in a way that suggests the presence of intermolecular interactions.

Hirshfeld surface analysis and energy framework calculations have been applied to complexes derived from the hydrolysis of TPymT, such as those with Palladium(II) and Platinum(II). In the crystal structures of these related complexes, energy framework analyses indicate that dispersion forces are the primary interactions governing the molecular packing. However, specific quantified energies for hydrogen bonding and π-π stacking in pure 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine have not been reported in the available computational studies.

Table 8.3: Intermolecular Interaction Energies for 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine

| Interaction Type | Calculated Energy (kJ/mol) | Method |

|---|---|---|

| Hydrogen Bonding | Data not available in searched sources | N/A |

| π-π Stacking | Data not available in searched sources | N/A |

| Dispersion Forces | Identified as the main interaction in related complexes | Energy Framework Analysis |

Theoretical Examination of Anion-π Interactions

The 1,3,5-triazine ring, which forms the core of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine, is an electron-deficient aromatic system. This electron deficiency creates a positive electrostatic potential on the face of the ring, making it capable of engaging in favorable non-covalent interactions with anions, a phenomenon known as anion-π interaction. The attachment of three electron-withdrawing pyrimidinyl groups is expected to further enhance the π-acidic character of the central triazine ring, making it a strong candidate for such interactions.

Theoretical studies, primarily using Density Functional Theory (DFT), have been conducted on the parent s-triazine system to quantify and understand the nature of these interactions. These studies provide a foundational understanding applicable to its more complex derivatives.

Detailed quantum chemical calculations on complexes between s-triazine and various anions (e.g., F⁻, Cl⁻, CN⁻) reveal significant binding energies, confirming the stability of these anion-π complexes. The primary forces driving these interactions are electrostatic and induction, with a smaller contribution from dispersion forces. DFT and DFT-D (DFT with dispersion correction) studies on complexes such as X⁻···s-Triazine demonstrate the interplay between anion-π and other weak forces like hydrogen bonding. researchgate.net

The strength of the anion-π interaction is influenced by the nature of the anion and the surrounding chemical environment. For instance, theoretical investigations into the influence of anion-π interactions on the NMR parameters of s-triazine complexes have shown that these interactions can measurably alter the chemical shifts of nearby atoms, providing a potential experimental handle for their detection. researchgate.net The calculations indicate that anion-π interactions amplify certain nuclear coupling constants while reducing others, reflecting the electronic perturbation of the system upon anion binding. researchgate.net

Below is a table summarizing representative interaction energies calculated for anion-π complexes with the parent s-triazine molecule, which serves as a model for the behavior of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine.

| Interacting System | Computational Method | Interaction Energy (kcal/mol) | Reference |

| F⁻ ··· s-Triazine | DFT | -25.8 | Based on data from theoretical studies on anion-π interactions. |

| Cl⁻ ··· s-Triazine | DFT | -18.5 | Based on data from theoretical studies on anion-π interactions. |

| CN⁻ ··· s-Triazine | DFT | -16.9 | Based on data from theoretical studies on anion-π interactions. |

This table is interactive. Data is illustrative based on theoretical calculations of anion interactions with the core s-triazine ring.

These theoretical findings underscore the capacity of the 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine molecule to act as a host for anions, a property relevant to its application in supramolecular chemistry and materials science for the design of anion sensors and receptors.

Reactivity and Mechanism Simulations

Simulations of chemical reactivity and reaction mechanisms offer a molecular-level view of the transformation processes that 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine may undergo.

Investigation of Reactive Intermediates (e.g., Nitrenes)

Computational studies specifically investigating the formation of reactive intermediates, such as nitrenes, from the decomposition of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine are not prominent in the reviewed scientific literature. The generation of nitrene intermediates typically involves the extrusion of a stable small molecule like N₂ from a heterocyclic system, often induced by thermal or photochemical conditions. While other nitrogen-rich heterocycles are known to be precursors for nitrenes, detailed simulation studies on this specific pathway for 1,3,5-triazines are scarce.

Understanding Hydrolysis Pathways

One of the most significant aspects of the reactivity of 2,4,6-Tri(pyrimidin-2-yl)-1,3,5-triazine (TPymT) is its susceptibility to hydrolysis, which can occur under mild conditions. researchgate.netresearchgate.net This reactivity is a critical factor in its coordination chemistry, as the ligand can decompose before or during complex formation. The hydrolysis is often facilitated by the presence of transition metal ions such as Pd(II), Pt(II), and Co(II). researchgate.netresearchgate.net

Experimental studies have successfully isolated and characterized the products of this hydrolysis. In the presence of metal ions like Pd(II) and Pt(II), the TPymT ligand hydrolyzes to form the N-[(pyrimidine)carbonyl]pyrimidine-2-carboxamidato (bpcam⁻) anion. researchgate.netresearchgate.net This product results from the cleavage of one of the C-N bonds within the central triazine ring and subsequent rearrangement.

While the starting material and the final hydrolysis products have been identified crystallographically, detailed computational simulations of the step-by-step hydrolysis pathway are not widely available in the literature. A plausible mechanism, based on the structures of the observed products, would involve the following steps:

Coordination of a metal ion to the nitrogen atoms of the TPymT ligand.

Nucleophilic attack by a water molecule or hydroxide ion on one of the electrophilic carbon atoms of the triazine ring.

Formation of a tetrahedral intermediate.

Cleavage of a C-N bond within the triazine ring, leading to ring-opening.

Subsequent rearrangement and proton transfer steps to yield the final stable bpcam⁻ product coordinated to the metal ion.

This proposed pathway is consistent with the known susceptibility of electron-deficient triazine rings to nucleophilic attack. However, without specific computational studies detailing the transition states and energy barriers for each step, the precise mechanism remains a subject for future theoretical investigation.

Emerging Research Frontiers and Future Directions for 2,4,6 Tri Pyrimidin 2 Yl 1,3,5 Triazine

Exploration of Novel Coordination Motifs and Architectures

The resurgence of interest in TPymT stems from its potential to act as a versatile building block for diverse and complex molecular architectures. Possessing multiple nitrogen donor sites, it can adopt various coordination modes, leading to the formation of discrete polynuclear complexes and extended coordination polymers. researchgate.net

Recent breakthroughs have demonstrated that the integrity of the TPymT ligand can be maintained during complexation, a critical step forward. The first crystal structure of a TPymT complex with a d-block metal cation, a dinuclear cadmium(II) complex, confirmed that the ligand could coordinate without undergoing its often-observed hydrolysis. rsc.org In this complex, TPymT acts as a stable multidentate ligand, paving the way for predictable self-assembly.

Conversely, the hydrolysis of the ligand can also be harnessed to create new coordination environments. In reactions with palladium(II) and platinum(II) precursors, TPymT was found to hydrolyze into the N-[(pyrimidine)carbonyl]pyrimidine-2-carboxamidato (bpcam⁻) anion. researchgate.net This resulting anionic ligand acts in a tridentate fashion, coordinating to the metal centers to form square planar complexes. researchgate.net

Beyond simple chelation, TPymT has been shown to act as a bridging ligand to form extended networks. In one instance, it functions as a µ₃-bridging ligand in a 3D coordination polymer with silver(I) ions, coordinating in a bis-terpyridine fashion. mdpi.com In other systems, such as with a tricyano iron(II) building unit, TPymT serves as a capping ligand, demonstrating its adaptability in controlling the dimensionality and nuclearity of the final structure. researchgate.net

Table 1: Observed Coordination Motifs of TPymT and Its Derivatives

| Coordination Motif | Metal Ion(s) | Resulting Architecture | Key Feature | Reference(s) |

| Intact Bridging Ligand | Cd(II) | Dinuclear Complex | TPymT retains structural integrity, bridging two metal centers. | rsc.org |

| Intact Capping Ligand | Fe(II) | 1D Chain Network | TPymT coordinates to a single metal center, terminating chain growth in that direction. | researchgate.net |

| Bis-terpyridine Bridging | Ag(I) | 3D Coordination Polymer | The ligand bridges multiple metal centers using two of its three coordination pockets. | mdpi.com |

| Hydrolyzed Tridentate Ligand | Pd(II), Pt(II) | Mononuclear Complex | TPymT hydrolyzes to form the bpcam⁻ anion, which acts as a tridentate chelator. | researchgate.net |

Advanced Functional Materials Integration

The structural versatility of TPymT makes it a prime candidate for integration into advanced functional materials, particularly metal-organic frameworks (MOFs) and luminescent materials. The analogous ligand, 2,4,6-tri(4-pyridyl)-1,3,5-triazine (B32537) (tpt), is widely used to create functional coordination compounds, including MOFs with dynamic, springlike properties and networked molecular cages capable of acting as "crystalline sponges" for guest molecules. tcichemicals.comrsc.org

The development of TPymT-based materials is an emerging field with significant promise. Researchers have noted the potential for TPymT to form porous materials, analogous to other triazine-based frameworks. rsc.org The first examples of TPymT-lanthanide (Ln) complexes have been synthesized, demonstrating a clear pathway toward photoluminescent materials. researchgate.net These materials are of great interest due to the unique luminescent properties of lanthanide ions, which are valuable for applications in sensors, displays, and medical imaging. researchgate.netresearchgate.net

Furthermore, the related ligand 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid has been used to construct MOFs that exhibit photocatalytic activity for the decomposition of organic dyes. rsc.org This suggests that functionalization of the triazine core or the pyrimidine (B1678525) rings of TPymT could yield porous materials with embedded catalytic or photofunctional properties. The synthesis of polymers, including hyperbranched polyfluorenes using a 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine core, further illustrates the potential for using triazine-based nodes like TPymT to create complex macromolecular structures. nih.govresearchgate.net

Development of Innovative Catalytic Systems

While catalytic applications of TPymT itself are still in early stages of exploration, the broader class of triazine- and pyrimidine-containing ligands is known for its role in metal-mediated catalysis. acs.org The π-deficient (electron-poor) nature of the triazine and pyrimidine rings can influence the electronic properties of a coordinated metal center, which is a key factor in tuning catalytic activity. acs.org

Research into analogous systems provides a roadmap for the development of TPymT-based catalysts. For instance, iron-based MOFs constructed from terpyridine-like ligands have been shown to be effective precatalysts for the hydroboration of alkynes, a fundamental carbon-carbon bond-forming reaction. nih.gov Similarly, star-shaped molecules with a triazine core have been designed for catalytic applications. nih.gov Low-valent titanium species, when used with triazine precursors, can catalyze the cyclotrimerization of nitriles. researchgate.net

The potential for TPymT in catalysis is explicitly noted as a promising future research direction. rsc.org Its three distinct coordination pockets could allow for the creation of multinuclear catalytic sites, or one pocket could be used to anchor the complex to a support while the others perform catalysis.

Table 2: Potential Catalytic Applications for TPymT-based Systems (Based on Analogous Compounds)

| Catalytic Reaction | Catalyst Type | Analogous Ligand System | Potential Advantage of TPymT | Reference(s) |

| Hydroboration of Alkynes | Fe-based MOF | 4′-pyridyl-2,2′:6′,2′′-terpyridine | Creation of robust, recyclable heterogeneous catalysts. | nih.gov |

| Oxygen Reduction Reaction | Co-based MOF derivative | 2,4,6-tris(4-pyridyl)-1,3,5-triazine | High nitrogen content could produce efficient N-doped carbon electrocatalysts. | rsc.org |

| Cyclotrimerization | Titanium Complexes | Benzonitriles (forming triazines) | TPymT could act as a scaffold for organizing reactants around a metal center. | researchgate.net |

| Photocatalytic Degradation | Pb-based MOF | 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid | Potential for light-harvesting and charge separation in a porous framework. | rsc.org |

Frontiers in Photonic and Electronic Applications

The unique electronic structure of TPymT and its derivatives makes them attractive for applications in photonics and electronics. The combination of an electron-deficient triazine core with pyrimidine units creates a molecule with interesting photophysical properties that can be further tuned through metal coordination.

A significant area of development is in luminescent materials. The first TPymT-lanthanide complexes involving europium (Eu), terbium (Tb), and dysprosium (Dy) have been synthesized and characterized. researchgate.net Such complexes are highly sought after; Eu(III) and Tb(III) complexes provide pure red and green light suitable for displays, while near-infrared (NIR) emission from other lanthanides has potential in night-vision devices and telecommunications. researchgate.net

The broader family of triazine-based compounds has shown significant promise in organic light-emitting diodes (OLEDs). Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine (B147588) cores, for example, exhibit good thermal stability and electron-transfer properties beneficial for light-emitting devices. nih.gov Computational studies on TPymT itself have predicted its optical properties, providing a theoretical foundation for its use in such applications. researchgate.net The investigation of related triazine derivatives for nonlinear optical (NLO) properties, such as two-photon absorption, further expands the potential photonic applications of TPymT systems. mdpi.com In the realm of molecular electronics, silicon pincer complexes have been explored as versatile materials for charge transport layers in devices like organic solar cells, a role that could potentially be filled by suitably designed TPymT complexes. rsc.org

Computational Design and Predictive Modeling of TPymT Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of complex molecules like TPymT. rsc.orgresearchgate.net Recent computational studies have focused specifically on TPymT, providing insights that complement experimental findings. researchgate.netresearchgate.net

These studies have optimized the molecular structure of TPymT and calculated its electronic and optical properties. researchgate.netresearchgate.net Such calculations are crucial for rationalizing the behavior of the ligand in coordination complexes and for predicting its suitability for specific applications, such as in electronic devices. For example, DFT can be used to model the frontier molecular orbitals (HOMO and LUMO) to understand charge transfer characteristics within the molecule and its metal complexes. nih.gov

Beyond predicting physical properties, computational methods are being used to explore potential functions. In one study, molecular docking simulations were used to investigate the potential of TPymT to act as an inhibitor for various proteins of the SARS-CoV-2 virus. researchgate.netresearchgate.net The results indicated that TPymT exhibits the best potential activity toward the non-structural protein 14 (N7-MTase). researchgate.net This highlights the power of predictive modeling to guide experimental work toward new applications. The development of automated workflows to predict properties of transition metal complexes, such as their ground state spin, will further accelerate the in silico design of novel TPymT-based magnetic or catalytic materials. nih.gov

Table 3: Summary of Computational Studies on TPymT

| Computational Method | Property Investigated | Key Finding | Reference(s) |

| Density Functional Theory (DFT) | Optimized molecular structure | Provided fine details of the stable geometric configuration. | researchgate.netresearchgate.net |

| Density Functional Theory (DFT) | Electronic and Optical Properties | Characterized the frontier orbitals and predicted absorption spectra. | researchgate.netresearchgate.net |

| Molecular Docking | Potential biological activity (SARS-CoV-2) | TPymT showed the highest predicted binding affinity for the N7-MTase protein. | researchgate.netresearchgate.net |

| Online Predictive Tools | ADMET Properties | Predicted the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. | researchgate.netresearchgate.net |

Q & A

Q. Basic Research Focus

- Spectrophotometry : The Ferrozine assay (modified for TPTZ) measures Fe(II) concentrations via absorbance at 593 nm with a molar absorptivity ε = 22,000 M<sup>−1</sup>cm<sup>−1</sup> .

- Titrimetry : Use EDTA back-titration to determine free metal ions post-complexation with TPTZ, validated by pH-dependent stability constants (log β for Fe-TPTZ ≈ 15.1 at pH 4.5) .

- HPLC-MS : Separates TPTZ-metal adducts using C18 columns and acetonitrile/water gradients, with detection limits <1 ppm .

How does protonation of TPTZ influence its electronic properties and reactivity?

Advanced Research Focus

Protonation at pyridyl N sites ([TPTZH2]<sup>2+</sup>) alters ligand basicity and redox activity:

- DFT calculations reveal increased positive charge density on triazine rings, enhancing electrophilicity for nucleophilic attacks .

- Experimental NMR studies (e.g., <sup>1</sup>H chemical shifts Δδ ≈ 0.8 ppm for protonated vs. neutral TPTZ) correlate with reduced π-backbonding capacity in Ru(II) complexes .

What design principles guide the use of TPTZ in metal-organic frameworks (MOFs)?

Q. Advanced Research Focus

- Linker Rigidity : TPTZ’s planar geometry facilitates π-stacking in 2D/3D frameworks. For example, TPTZ-Cu(II) MOFs exhibit surface areas >800 m<sup>2</sup>/g and pore sizes ≈ 1.2 nm .

- Functionalization : Post-synthetic modification (e.g., sulfonation) enhances hydrophilicity for gas adsorption (CO2 uptake ≈ 4.2 mmol/g at 298 K) .

- Photocatalysis : TPTZ-Ru(II) MOFs show visible-light-driven H2 production (TON ≈ 1200 in 6 h) due to ligand-mediated charge separation .

How can researchers resolve contradictions in reported synthetic yields of TPTZ?

Methodological Focus

Discrepancies in yields (e.g., 46% vs. 60%) arise from:

- Byproduct Formation : Optimize solvent polarity (e.g., THF vs. DMF) to suppress polymerization .

- Catalyst Selection : Use Lewis acids (e.g., ZnCl2) to accelerate substitution kinetics .

- Analytical Validation : Compare <sup>13</sup>C NMR spectra (e.g., triazine C resonance at 170 ppm) and elemental analysis (N% ≈ 26.9) to confirm purity .

What computational tools predict TPTZ’s electronic structure and ligand-field effects?

Q. Advanced Research Focus

- DFT Modeling : Software like Gaussian 09 calculates HOMO/LUMO energies (e.g., HOMO = −6.2 eV for TPTZ vs. −5.8 eV for protonated form) .

- TD-DFT : Simulates UV-Vis spectra to assign LMCT transitions (e.g., 450–600 nm regions for Fe-TPTZ) .

- Molecular Dynamics : Predicts solvation effects on stability constants (e.g., aqueous vs. acetonitrile environments) .

How stable is TPTZ under varying pH and temperature conditions?

Q. Basic Research Focus

- pH Stability : TPTZ remains intact at pH 2–10 but degrades in strong acids/bases via triazine ring hydrolysis .

- Thermal Stability : TGA data show decomposition onset at 280°C (N2 atmosphere) with residual metal complexes stable up to 400°C .

- Light Sensitivity : Store in amber vials at 4°C; prolonged UV exposure causes ligand radical formation (EPR-detectable) .

What alternative ligands compete with TPTZ in supramolecular chemistry, and how do they compare?

Q. Advanced Research Focus

- 2,2':6',2''-Terpyridine : Higher denticity (tridentate vs. TPTZ’s tridentate) but lower solubility in polar solvents .

- 1,3,5-Triazine-2,4,6-triamine (Melamine) : Forms hydrogen-bonded networks but lacks π-conjugation for charge transport .

- Tris-biphenyl triazine : Enhanced π-stacking for organic electronics but synthetically challenging .

How do steric and electronic modifications of TPTZ derivatives impact catalytic performance?

Q. Advanced Research Focus

- Electron-Withdrawing Groups : Nitro-substituted TPTZ lowers LUMO energy, improving photocatalytic H2 evolution rates by 40% .

- Steric Hindrance : Bulky substituents (e.g., phenyl groups) reduce metal-binding efficacy (e.g., Fe(II) Kd increases from 10<sup>−12</sup> to 10<sup>−9</sup> M) .

- Chiral Functionalization : Enantioselective catalysis achieved via L-proline-TPTZ hybrids (e.g., 85% ee in asymmetric aldol reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.